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Compound of Interest

Compound Name: Flutax 2

CAS No.: 301844-13-3

Cat. No.: B2887728

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of Flutax-2 for

microtubule staining. Flutax-2, a fluorescent derivative of paclitaxel, is a powerful tool for

visualizing and studying microtubule dynamics in living cells.[1][2][3] This document details its

mechanism of action, provides structured quantitative data, and offers detailed experimental

protocols and troubleshooting advice.

Core Principle of Flutax-2 Staining
Flutax-2 is a green-fluorescent taxol derivative specifically designed for labeling microtubules in

live cells.[1] Its core principle lies in its ability to bind with high affinity to the β-tubulin subunit of

microtubules.[4] The fluorescent moiety, Oregon Green 488, is attached to the 7-β-hydroxy

group of paclitaxel, a modification that allows for selective binding to microtubules while

retaining the pharmacological activity of the parent compound.[1]

Upon binding, Flutax-2 stabilizes the microtubule polymer, promoting its assembly and

preventing depolymerization. This stabilization is a key feature of taxanes and is crucial for their
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use as anticancer agents.[4] The bound Flutax-2 then allows for the direct visualization of the

microtubule network using fluorescence microscopy. A significant advantage of Flutax-2 is its

suitability for live-cell imaging, as the staining is not well-retained after cell fixation.[1]

Quantitative Data
The following tables summarize the key quantitative properties of Flutax-2, essential for

experimental design and data interpretation.

Table 1: Physicochemical and Spectroscopic Properties
Property Value Reference

Molecular Weight 1319.28 g/mol [1]

Formula C₇₁H₆₄F₂N₂O₂₁ [1]

Excitation Maximum (λex) 496 nm [1]

Emission Maximum (λem) 526 nm [1]

Solubility Soluble to 1 mM in DMSO [1]

Purity ≥90% [1]

Table 2: Binding and Application Data
Parameter Value Reference

Binding Affinity (Ka) ~ 10⁷ M⁻¹ [1]

Typical Working Concentration 0.1 - 2 µM [1][3]

Incubation Time 30 - 60 minutes [1][5]

Application
Live-cell fluorescence

microscopy
[1]

Experimental Protocols
This section provides a detailed methodology for staining microtubules in live cells using

Flutax-2.
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Materials
Flutax-2 (stored at -20°C, protected from light)

Dimethyl sulfoxide (DMSO) for stock solution preparation

Live-cell imaging medium (e.g., HBSS, phenol red-free medium)

Cultured cells on imaging-compatible plates or coverslips

Verapamil (optional, for cells with high efflux pump activity)

Fluorescence microscope with appropriate filter sets for green fluorescence

Staining Protocol
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Preparation Staining

Imaging

Prepare 1 mM Flutax-2 stock solution in DMSO

Prepare fresh staining solution (0.1-2 µM Flutax-2 in imaging medium)

Culture cells to 50-70% confluency on imaging plates Optional: Add Verapamil (1-10 µM) to staining solution Wash cells once with pre-warmed imaging medium

Add staining solution to cells

Incubate for 30-60 min at 37°C, 5% CO2, protected from light

Optional: Wash cells with fresh imaging medium to reduce background

Image cells using fluorescence microscope (Ex: ~496 nm, Em: ~526 nm)

Minimize light exposure to prevent photobleaching

Click to download full resolution via product page

Caption: Experimental workflow for live-cell microtubule staining with Flutax-2.

Detailed Steps:

Stock Solution Preparation: Prepare a 1 mM stock solution of Flutax-2 in high-quality,

anhydrous DMSO. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-

thaw cycles.
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Cell Culture: Seed cells on glass-bottom dishes or chamber slides suitable for live-cell

imaging. Allow cells to adhere and reach a confluency of 50-70%.

Staining Solution Preparation: On the day of the experiment, dilute the Flutax-2 stock

solution in a pre-warmed, serum-free, and phenol red-free live-cell imaging medium to the

desired final concentration (typically 0.1-2 µM). For cells with high efflux pump activity, which

can actively remove the probe, consider adding verapamil to the staining solution at a final

concentration of 1-10 µM.[5][6]

Cell Staining:

Aspirate the culture medium from the cells.

Gently wash the cells once with the pre-warmed imaging medium.

Add the staining solution to the cells, ensuring the entire surface is covered.

Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂,

protected from light.

Imaging:

For optimal signal-to-noise, you can perform a wash step by replacing the staining solution

with fresh, pre-warmed imaging medium. However, a no-wash protocol is also feasible.[5]

Place the imaging dish on the stage of a fluorescence microscope equipped for live-cell

imaging (with temperature and CO₂ control).

Use a filter set appropriate for Oregon Green 488 (Excitation ~496 nm, Emission ~526

nm).

Minimize the exposure time and light intensity to reduce phototoxicity and photobleaching.

Flutax-2 is known to be susceptible to photobleaching.[1]

Troubleshooting
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Issue Possible Cause Solution

No or Weak Signal Low probe concentration

Increase Flutax-2

concentration (titrate up to 2

µM).

High efflux pump activity
Add verapamil (1-10 µM) to the

staining solution.[5][6]

Photobleaching

Reduce light exposure time

and intensity. Use an anti-fade

mounting medium if applicable

for short-term imaging.[7]

High Background High probe concentration

Decrease Flutax-2

concentration. Perform a wash

step before imaging.

Autofluorescence
Use a phenol red-free imaging

medium.

Cell Toxicity
High probe concentration or

prolonged incubation

Reduce Flutax-2 concentration

and/or incubation time. Monitor

cell morphology.

Application in Studying Microtubule-Protein
Interactions
Flutax-2 can be employed in advanced fluorescence techniques such as Fluorescence

Resonance Energy Transfer (FRET) to study the interaction of microtubules with microtubule-

associated proteins (MAPs). For instance, the interaction between microtubules and the

neuronal MAP tau has been quantified using Flutax-2 as a FRET donor.[8]

In such an experimental setup, microtubules are stabilized with Flutax-2 (the donor

fluorophore), and the interacting protein (e.g., tau) is labeled with a suitable acceptor

fluorophore (e.g., rhodamine).[8] When the acceptor is in close proximity to the donor (typically

<10 nm), energy from the excited donor can be transferred to the acceptor, leading to acceptor

fluorescence and a decrease in donor fluorescence. The efficiency of this energy transfer is
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inversely proportional to the sixth power of the distance between the donor and acceptor,

allowing for precise distance measurements.[8]

FRET Principle with Flutax-2

Donor

Acceptor

No Interaction (>10 nm)

Flutax-2 on Microtubule

Labeled MAP (e.g., Tau-Rhodamine)

Energy Transfer (<10 nm)

Excitation Light (496 nm)

Acceptor Emission

Donor Emission (526 nm)

Excitation Light (496 nm)

Flutax-2

Labeled MAP

Click to download full resolution via product page

Caption: FRET-based analysis of microtubule-protein interactions using Flutax-2.

This application demonstrates the utility of Flutax-2 beyond simple visualization, enabling the

quantitative analysis of molecular interactions involving the microtubule cytoskeleton.

Conclusion
Flutax-2 is an invaluable probe for the investigation of microtubule organization and dynamics

in living cells. Its high-affinity binding and fluorescent properties allow for clear visualization of

the microtubule network. By understanding its core principles and adhering to optimized
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protocols, researchers can effectively utilize Flutax-2 to gain insights into the crucial roles of

microtubules in various cellular processes and to quantitatively assess their interactions with

associated proteins, furthering our understanding of cell biology and aiding in the development

of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Flutax 2 | Microtubule Probes: R&D Systems [rndsystems.com]

2. From signaling pathways to microtubule dynamics: the key players - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. documents.thermofisher.com [documents.thermofisher.com]

5. Labeling protocol for Tubulin, Actin and DNA in living specimens [abberior.rocks]

6. Protocol for observing microtubules and microtubule ends in both fixed and live primary
microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

7. vectorlabs.com [vectorlabs.com]

8. Quantitative Analysis of Tau-Microtubule Interaction Using FRET - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Flutax-2 Principle of Microtubule Staining: An In-depth
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2887728/docs#flutax-2-principle-of-microtubule-
staining-an-in-depth-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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